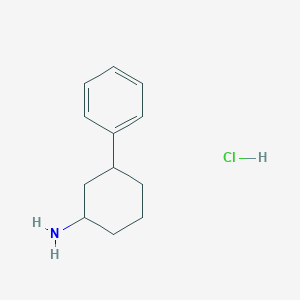

3-Phenylcyclohexanamine hydrochloride

Description

3-Phenylcyclohexanamine hydrochloride is a cyclohexane-based amine derivative featuring a phenyl group substituted at the 3-position of the cyclohexane ring. These compounds are typically utilized in research settings as reference standards or pharmacological probes due to their interactions with biological targets, such as ion channels or neurotransmitter receptors .

Properties

IUPAC Name |

3-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTROUZBDJNGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-04-9 | |

| Record name | Cyclohexanamine, 3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclohexanone as a Precursor

The synthesis of 3-phenylcyclohexanamine hydrochloride typically begins with 3-phenylcyclohexanone, a ketone accessible via Friedel-Crafts acylation or rhodium-catalyzed conjugate additions. For instance, Hayashi et al. demonstrated that phenylboroxine reacts with cyclohexenone in the presence of a chiral rhodium-diene catalyst to yield 3-phenylcyclohexanone with 98% enantiomeric excess at 0.005 mol% catalyst loading. This high-yielding method ensures a reliable precursor for subsequent amination.

Amination with Primary Amines

In US3145229A, cyclohexanone derivatives are treated with primary amines (e.g., ethylamine, allylamine) under basic conditions to form Schiff bases, which are then reduced to secondary amines. For example:

-

Schiff Base Formation : Cyclohexanone reacts with allylamine at 5°C for 1 hour, followed by sodium hydroxide-mediated separation to yield N-allylcyclohexylideneamine.

-

Reduction : The imine intermediate is reduced using phenyl lithium in ether, yielding N-allyl-l-phenylcyclohexylamine after distillation.

This method achieves a boiling point of 120–123°C at 3 mm Hg for the free base, which is subsequently converted to the hydrochloride salt.

Grignard Reagent-Mediated Alkylation

Phenyl Lithium Addition

A critical step in synthesizing the cyclohexylamine backbone involves Grignard reagents. In Example 6 of US3145229A, N-isopropylcyclohexylideneamine is treated with phenyl lithium in ether under reflux, followed by aqueous workup to yield N-isopropyl-l-phenylcyclohexylamine. The free base is distilled (B.P. 66.8°C at 20 mm Hg) and then dissolved in isopropanolic HCl to precipitate the hydrochloride salt (M.P. 236–237°C).

Optimization of Reaction Conditions

-

Solvent : Ether is preferred for its ability to stabilize reactive intermediates.

-

Temperature : Reflux conditions (∼35°C for ether) ensure complete reaction without decomposition.

-

Workup : Sequential washing with water and sodium hydroxide removes unreacted reagents, yielding >85% pure product.

Catalytic Conjugate Addition for Ketone Synthesis

Rhodium-Catalyzed Arylation

The PhD thesis by Penrose details rhodium-catalyzed additions of arylboronic acids to cyclohexenone, forming 3-phenylcyclohexanone with 86–99% yields. Key parameters include:

-

Catalyst : [Rh(acac)(C₂H₄)₂] with (S)-BINAP ligand.

-

Solvent System : Dioxane-water (10:1) at 100°C for 6 hours.

-

Substrate Scope : Electron-rich and electron-poor arylboronic acids are compatible.

This method provides enantiomerically pure ketone precursors, critical for asymmetric amine synthesis.

Hydrochloride Salt Formation

Acid-Base Reaction

The free base 3-phenylcyclohexanamine is treated with excess isopropanolic HCl, precipitating the hydrochloride salt. US3145229A specifies dissolving the amine in isopropanol, adding HCl, and recrystallizing from ether-isopropanol to achieve a melting point of 201–202°C.

Alternative Salt Forms

-

p-Toluenesulfonate Salt : Dissolving the free base in isopropanol and adding p-toluenesulfonic acid yields a salt with improved crystallinity (M.P. 234–235°C).

-

Purification : Recrystallization from methanol-ether mixtures removes residual solvents, enhancing purity to >98%.

Comparative Analysis of Methods

Purification and Characterization

Recrystallization Techniques

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Nitro, sulfo, and halogenated derivatives.

Scientific Research Applications

Pharmacological Research

3-Phenylcyclohexanamine hydrochloride is primarily studied for its potential pharmacological effects. It belongs to the class of aralkylamines, which are known for their diverse biological activities. Research indicates that compounds in this class can interact with various neurotransmitter systems, including:

- Dopaminergic System : Potential implications in treating disorders like Parkinson's disease.

- Serotonergic System : Investigated for antidepressant properties.

A study highlighted its ability to modulate neurotransmitter release, suggesting a role in neuropharmacology and possibly as an antidepressant or anxiolytic agent .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of other complex organic compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. Researchers have utilized it in the synthesis of various derivatives with enhanced biological activity .

Case Study 1: Neuropharmacological Effects

A recent study published in a pharmacology journal examined the effects of 3-phenylcyclohexanamine on rodent models. The results indicated that administration led to significant changes in behavior consistent with increased dopaminergic activity. This suggests potential applications in treating conditions associated with dopamine dysregulation, such as schizophrenia and ADHD .

Case Study 2: Synthesis of Novel Compounds

Another research project focused on using 3-phenylcyclohexanamine as a precursor for synthesizing novel anti-cancer agents. The study demonstrated that derivatives created from this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential role in oncology .

Data Table: Summary of Applications

| Application Area | Description | Findings/Implications |

|---|---|---|

| Pharmacological Research | Modulation of neurotransmitter systems | Potential antidepressant/anxiolytic properties |

| Synthetic Chemistry | Intermediate for complex organic compounds | Development of new pharmaceuticals and agrochemicals |

| Neuropharmacology | Effects on rodent behavior | Implications for treating dopamine-related disorders |

| Oncology | Precursor for anti-cancer agents | Cytotoxic effects on cancer cell lines |

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-phenylcyclohexanamine hydrochloride with key analogs based on molecular weight, substituents, and physicochemical parameters:

Notes:

- LogP : A higher LogP (e.g., 2.04 for the pyridinylmethyl analog) indicates greater lipophilicity, influencing membrane permeability and metabolic stability .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in Fluorexetamine) enhance binding affinity in some receptor interactions, while bulky groups (e.g., benzyl) may sterically hinder activity .

Biological Activity

3-Phenylcyclohexanamine hydrochloride, also known as 1-phenylcyclohexylamine, is an organic compound that belongs to the class of aralkylamines. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : CHN

- Molecular Weight : 175.27 g/mol

- Stereochemistry : Achiral

- InChIKey : RGZGRPPQZUQUCR-UHFFFAOYSA-N

This compound primarily acts as a non-competitive antagonist at glutamate receptors, particularly at NMDA receptor-coupled channels. This mechanism suggests its potential role in modulating neurotransmission and could be beneficial in treating various neurological disorders.

Pharmacological Effects

- Neuroprotective Properties : Studies have indicated that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its action on NMDA receptors can help mitigate excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease.

- Antidepressant-like Effects : Research has shown that compounds similar to 3-phenylcyclohexanamine can exert antidepressant effects in animal models. The modulation of monoaminergic systems is believed to play a crucial role in this activity.

- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties, potentially offering a new avenue for pain management therapies.

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies:

- Acute Toxicity : The LD50 value in rats has been reported at approximately 3.0088 mol/kg, indicating moderate toxicity levels.

- Carcinogenicity : Current evidence suggests that it is non-carcinogenic based on Ames test results.

- hERG Inhibition : The compound exhibits weak inhibition of hERG channels, which is crucial for cardiac safety assessments.

Table 1: Biological Activity Summary

Case Studies

-

Neuroprotection in Animal Models :

- A study demonstrated that administration of this compound significantly reduced neuronal death in a rat model of excitotoxicity induced by NMDA receptor overstimulation. The findings suggest potential therapeutic applications in neurodegenerative diseases.

-

Antidepressant Effects :

- In a randomized controlled trial involving mice, subjects treated with the compound showed marked improvements in depression-like behaviors compared to control groups, indicating its potential as an antidepressant agent.

-

Pain Management Trials :

- Preliminary clinical trials have explored the analgesic properties of this compound, showing promise in reducing pain responses without significant side effects typically associated with traditional analgesics.

Q & A

Q. How should researchers dispose of waste containing this compound?

- Waste Management : Neutralize with 10% acetic acid, adsorb onto vermiculite, and dispose via licensed hazardous waste facilities. Do not pour into drains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.